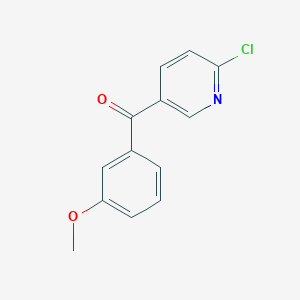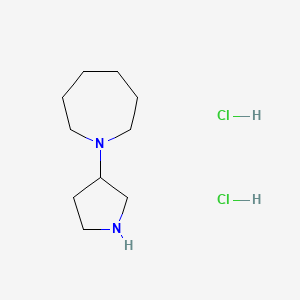![molecular formula C22H16N2OS B1392363 3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 740814-34-0](/img/structure/B1392363.png)
3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Vue d'ensemble
Description
“3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one” is a chemical compound with the molecular formula C22H16N2OS . It has a molecular weight of 386.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes several phenyl rings, an imidazolidinone ring, and a sulfanylidene group . The InChI string for the compound isInChI=1S/C23H18N2O2S/c26-22-21 (24-23 (28)25 (22)19-9-5-2-6-10-19)15-17-11-13-20 (14-12-17)27-16-18-7-3-1-4-8-18/h1-15H,16H2, (H,24,28) . Physical And Chemical Properties Analysis
The compound has a number of computed properties, including a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s topological polar surface area is 73.7 Ų .Applications De Recherche Scientifique
Antimicrobial Applications
- Thiazolidin-4-one derivatives, which include compounds similar to 3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown in vitro antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Synthesis and Structure Analysis
- The synthesis and structure determination of thiohydantoin compounds, closely related to the target compound, have been conducted. These studies included analyzing the tautomeric and geometric forms of these compounds and comparing theoretical calculations with experimental data for better understanding of their structures (Kobyłka, Żuchowski, Tejchman, & Zborowski, 2019).
Antibacterial and Antifungal Activities
- Compounds similar to this compound have been evaluated for their antibacterial and antifungal properties. These include studies on pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, demonstrating varied effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans (B'Bhatt & Sharma, 2017).
Potential as Fungicides
- Studies on 2-thiohydantoin derivatives, which include similar compounds, propose their use as novel fungicides. These studies involve synthesis, spectroscopy, and theoretical calculations to assess their fungicidal potential (Kobyłka et al., 2019).
Crystal Structure Analysis
- The crystal structure of compounds like rac-5-(1-Methylethyl)-2-sulfanylideneimidazolidin-4-one has been analyzed to understand their molecular configuration, which is key in determining their potential applications in various scientific fields (Castro et al., 2013).
Helicobacter pylori Inhibition
- Certain structures derived from similar compounds have shown potent and selective activities against the gastric pathogen Helicobacter pylori, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Mécanisme D'action
- The primary targets of this compound are heat shock protein HSP 90-alpha . Heat shock proteins play crucial roles in cellular homeostasis, protein folding, and stress response. HSP 90-alpha, in particular, is involved in chaperoning and stabilizing client proteins, including those related to cell growth, survival, and signaling pathways .
Target of Action
Propriétés
IUPAC Name |
3-phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21-20(23-22(26)24(21)19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-15H,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCOCKSRYYNFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-[4-(2-methoxyethoxy)phenyl]-4-oxobutyrate](/img/structure/B1392289.png)



![Ethyl 5-[4-(2-methoxyethoxy)phenyl]-5-oxovalerate](/img/structure/B1392296.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1392298.png)

![1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol](/img/structure/B1392303.png)